An In-depth Technical Guide to Ethyl (S)-2-amino-2-methylbutyrate and its Analogue, Ethyl (S)-2-methylbutyrate
An In-depth Technical Guide to Ethyl (S)-2-amino-2-methylbutyrate and its Analogue, Ethyl (S)-2-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on Ethyl (S)-2-amino-2-methylbutyrate, a chiral amino acid ester. Due to the limited availability of detailed public data on this specific compound, this guide will also offer an in-depth exploration of its close structural analogue, Ethyl (S)-2-methylbutyrate. The latter serves as a valuable case study for understanding the synthesis, properties, and applications of chiral esters in scientific research and development.
The specific CAS number for (S)-Ethyl 2-amino-2-methylbutanoate is 13893-46-4[1]. Amino acid esters are a class of organic compounds that are essential building blocks in peptide synthesis and find applications in various fields, including pharmacology and materials science[2][3]. They are characterized by the presence of an amino group and an ester functional group, which imparts both basic and lipophilic properties to the molecule[3][4]. The stereochemistry of these compounds is crucial, as different enantiomers can exhibit distinct biological activities[2].
Given the more extensive body of research on Ethyl 2-methylbutyrate, the subsequent sections will focus on this compound, with particular attention to its (S)-enantiomer, to provide a robust technical overview. The CAS number for the racemic mixture of Ethyl 2-methylbutyrate is 7452-79-1[5][6][7][8][9][10][11].
Physicochemical Properties
The physicochemical properties of Ethyl 2-methylbutyrate are well-documented and are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [6][8][10][12] |
| Molecular Weight | 130.18 g/mol | [6][8][10][12] |
| Appearance | Colorless oily liquid | [7][10][13][14] |
| Odor | Fruity, reminiscent of apple and pineapple | [12][13][15] |
| Boiling Point | 132-134 °C | [10][16][17] |
| Melting Point | -93 °C | [15] |
| Density | 0.865 g/cm³ at 25 °C | [7][10] |
| Flash Point | 28 °C | [16] |
| Water Solubility | 0.6 g/L at 20 °C | [16] |
| logP | 2.38 | [18] |
Synthesis of Ethyl (S)-2-methylbutyrate
The synthesis of enantiomerically pure esters like Ethyl (S)-2-methylbutyrate is of significant interest. A common method for producing Ethyl 2-methylbutyrate is through the acid-catalyzed esterification of 2-methylbutanoic acid with ethanol[12].
A continuous production method has also been developed, which involves the reaction of 2-methylbutyric acid and ethanol in the presence of p-toluenesulfonic acid as a catalyst[19]. The process includes total reflux followed by distillation to purify the product[19].
For the enantioselective synthesis of the (S)-enantiomer, enzymatic resolution or the use of chiral starting materials is typically required. Lipases are often employed for the kinetic resolution of racemic 2-methylbutanoic acid or its esters.
Experimental Protocol: Acid-Catalyzed Esterification
The following is a general protocol for the synthesis of Ethyl 2-methylbutyrate via Fischer esterification.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutanoic acid and an excess of ethanol.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux : Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction : Extract the aqueous layer with a suitable organic solvent, like diethyl ether or ethyl acetate.
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Caption: Workflow for the synthesis of Ethyl 2-methylbutyrate.
Applications in Drug Development and Other Fields
While detailed applications of Ethyl (S)-2-amino-2-methylbutyrate in drug development are not widely published, the structurally related α-amino acids and their esters are fundamental in medicinal chemistry[20]. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency and selectivity of a drug candidate, highlights the importance of small alkyl substituents in molecular design[21]. The methyl group in Ethyl (S)-2-methylbutyrate can provide desirable steric and electronic properties in a molecule.
Ethyl 2-methylbutyrate and its enantiomers are primarily used in the flavor and fragrance industries due to their characteristic fruity aroma[12][15][17]. The (S)-enantiomer is described as having a fresh, apple-like scent, while the (R)-enantiomer has a fruitier, caprylic note[22].
In the context of drug development, chiral building blocks like Ethyl (S)-2-methylbutyrate are valuable starting materials for the synthesis of more complex molecules. Its optically active nature allows for its use in chiral synthesis, which is crucial for producing enantiomerically pure pharmaceuticals[17].
Analytical Methods for Chiral Analysis
The analysis and separation of enantiomers are critical in both research and industrial settings. For chiral compounds like Ethyl (S)-2-methylbutyrate and amino acid esters, several analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral column[][24][25]. For amino acid esters, reverse-phase HPLC is a common analytical technique[2]. A method for analyzing Ethyl 2-methylbutyrate by reverse-phase HPLC uses a mobile phase of acetonitrile, water, and phosphoric acid[9]. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[9].
Gas Chromatography (GC)
Gas chromatography is another widely used technique for the analysis of volatile compounds like Ethyl 2-methylbutyrate. Chiral GC columns can be used to separate the (R) and (S) enantiomers directly. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification[].
Caption: Analytical workflow for chiral separation.
Conclusion
Ethyl (S)-2-amino-2-methylbutyrate represents a specific chiral molecule with potential applications in various scientific domains. While detailed information on this compound is limited, the comprehensive analysis of its analogue, Ethyl (S)-2-methylbutyrate, provides valuable insights into the synthesis, properties, and analytical methodologies relevant to this class of chiral esters. The principles and techniques discussed herein are broadly applicable to the study of chiral molecules and are of significant importance to researchers and professionals in drug discovery and development.
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